2-(7-Hydroxy-4-methyloctoxy)carbonylbenzoic acid
Description
Properties
IUPAC Name |
2-(7-hydroxy-4-methyloctoxy)carbonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O5/c1-12(9-10-13(2)18)6-5-11-22-17(21)15-8-4-3-7-14(15)16(19)20/h3-4,7-8,12-13,18H,5-6,9-11H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCHSWLUPRJYEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCOC(=O)C1=CC=CC=C1C(=O)O)CCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501009361 | |
| Record name | 2-{[(7-hydroxy-4-methyloctyl)oxy]carbonyl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501009361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936021-98-6 | |
| Record name | 2-{[(7-hydroxy-4-methyloctyl)oxy]carbonyl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501009361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acid-Catalyzed Esterification
The foundational method for synthesizing 2-(7-Hydroxy-4-methyloctoxy)carbonylbenzoic acid involves the esterification of phthalic acid derivatives with 7-hydroxy-4-methyloctanol. Sulfuric acid (H₂SO₄) is traditionally employed as a catalyst, protonating the carbonyl group of the carboxylic acid to enhance electrophilicity for nucleophilic attack by the alcohol. Typical conditions include refluxing at 90–130°C for 1–3 hours, yielding the target ester with efficiencies up to 92%. However, this method may generate by-products such as ethers or olefins due to alcohol dehydration, necessitating rigorous purification.
Supported Catalyst Systems
To mitigate side reactions, diatomite-supported acid catalysts have been explored. A hybrid catalyst composed of sulfuric acid and p-toluenesulfonic acid (TsOH) immobilized on diatomite demonstrates superior activity, achieving yields of 88.5–92% under optimized conditions. The porous structure of diatomite enhances surface area, facilitating efficient mass transfer and reducing reaction times to 2–4 hours. This approach minimizes corrosion risks associated with free sulfuric acid and simplifies catalyst recovery for industrial reuse.
Carbodiimide-Mediated Coupling
Alternative protocols utilize N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid moiety for esterification. This method, conducted in dichloromethane at room temperature, avoids high temperatures and acidic conditions, preserving acid-sensitive functional groups. Yields range from 85–90%, though the requirement for anhydrous conditions and urea by-product removal adds complexity.
Industrial-Scale Production Optimization
Continuous Flow Reactor Design
Industrial synthesis prioritizes throughput and cost efficiency. Continuous flow reactors enable precise temperature control (90–120°C) and rapid mixing, reducing reaction times to under 1 hour. Automated separation systems coupled with in-line distillation units recover excess alcohol and catalyst, achieving >95% solvent recycling rates.
Catalyst Loading and Molar Ratios
Optimization studies reveal that a 1:1.3 molar ratio of phthalic acid to 7-hydroxy-4-methyloctanol maximizes ester formation while minimizing dimerization. Catalyst loading at 0.05–0.15 times the alcohol weight balances activity and cost. Excess alcohol (1.6 equivalents) drives the equilibrium toward product formation, though higher ratios increase purification burdens.
Table 1: Comparative Analysis of Catalytic Systems
| Catalyst Type | Temperature (°C) | Time (h) | Yield (%) | By-Products |
|---|---|---|---|---|
| H₂SO₄ (Homogeneous) | 90–130 | 1–3 | 85–90 | Ethers, Olefins |
| Diatomite-H₂SO₄/TsOH | 90–120 | 2–4 | 88–92 | Minimal |
| DCC/DMAP (Coupling) | 25 | 8–12 | 85–90 | Urea derivatives |
Purification and Isolation Techniques
Solvent Removal and Crystallization
Post-reaction mixtures undergo rotary evaporation to remove volatile components, followed by recrystallization from 95% ethanol. This step eliminates unreacted starting materials and oligomeric by-products, yielding white crystalline solids with >99% purity.
Aqueous Work-Up and Acid-Base Extraction
For DCC-mediated reactions, filtration removes urea precipitates, and subsequent acidification (pH 2–3) with HCl precipitates the target compound. Washing with cold water and drying under vacuum ensures residual solvents are below 0.1%.
Mechanistic Insights and Side Reaction Mitigation
Esterification Kinetics
The rate-determining step in acid-catalyzed esterification is the nucleophilic attack of the alcohol on the protonated carbonyl. Kinetic studies show a second-order dependence on acid and alcohol concentrations, with activation energies of 60–75 kJ/mol.
By-Product Formation Pathways
Dehydration of 7-hydroxy-4-methyloctanol under acidic conditions generates 4-methyloctene, which can alkylate phthalic acid, forming branched esters. Supported catalysts reduce dehydration by providing a less acidic microenvironment, suppressing carbocation formation.
Scalability and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions
2-(7-Hydroxy-4-methyloctoxy)carbonylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-(7-oxo-4-methyloctoxy)carbonylbenzoic acid.
Reduction: Formation of 2-(7-hydroxy-4-methyloctyl)benzoic acid.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-(7-Hydroxy-4-methyloctoxy)carbonylbenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(7-Hydroxy-4-methyloctoxy)carbonylbenzoic acid involves its interaction with biological molecules. As a phthalate metabolite, it can bind to hormone receptors and disrupt normal endocrine functions. This interaction can lead to various biological effects, including alterations in hormone levels and reproductive health.
Comparison with Similar Compounds
Key Observations :
- Hydrophilicity: The hydroxyl group in the target compound increases water solubility compared to non-hydroxylated analogs like 2-((4-Methylpentyloxy)carbonyl)benzoic acid . However, Mono(2-propyl-6-carboxyhexyl) phthalate, with an additional carboxylic acid group, is likely more polar .
- Metabolic Stability : The hydroxyl group may render the target compound more susceptible to phase II metabolism (e.g., glucuronidation) compared to methoxy-containing derivatives (e.g., 4-(methoxycarbonyl)benzoic acid) .
Biological Activity
2-(7-Hydroxy-4-methyloctoxy)carbonylbenzoic acid is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C17H24O5
- Molecular Weight : 300.37 g/mol
- Solubility : Soluble in organic solvents like methanol and chloroform.
The compound's structure features a benzoic acid moiety with a hydroxy group and a long alkyl chain, which may influence its biological activity.
Pharmacological Effects
Research has indicated several pharmacological effects associated with related compounds:
- Antidiabetic Activity : Compounds similar in structure have demonstrated the ability to regulate blood glucose levels and improve insulin sensitivity in diabetic models .
- Antimicrobial Properties : Some derivatives of benzoic acid exhibit antimicrobial activity against various pathogens, which may extend to this compound.
Case Studies and Research Findings
- Antioxidant Activity Study :
- Antidiabetic Effects :
-
Inhibition of Inflammatory Markers :
- Research on related compounds has shown that they can downregulate inflammatory markers such as TNF-alpha and IL-6. This indicates a potential role for this compound in managing inflammatory conditions.
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the key structural features and physicochemical properties of 2-(7-Hydroxy-4-methyloctoxy)carbonylbenzoic acid critical for its purification and stability in experimental settings?
- Answer : The compound’s structure includes a hydroxy group at the 7th position of a 4-methyloctoxy chain and a benzoic acid core, which influence solubility and reactivity. Key properties include:
- Molecular Weight : 308.37 g/mol (C₁₇H₂₄O₅) .
- Hydrophilicity : The hydroxy and carboxylic acid groups enhance water solubility, but the methyl and octoxy chains introduce hydrophobicity, necessitating mixed solvent systems (e.g., methanol/water) for purification .
- Storage : Stability requires storage at -20°C to prevent ester bond hydrolysis .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Answer :
- HPLC : Use reverse-phase chromatography with UV detection (λ ~254 nm) to assess purity (>95% as per industrial standards) .
- NMR : ¹H and ¹³C NMR to confirm the hydroxy group (δ ~1.5 ppm for methyl groups) and ester linkages (δ ~170 ppm for carbonyl) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak at m/z 308.1624 .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound given steric hindrance in esterification reactions?
- Answer :
- Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to activate the carbonyl group during esterification, reducing reaction time .
- Temperature Control : Maintain temperatures between 0–5°C to minimize side reactions (e.g., hydrolysis) .
- Solvent System : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) improves reagent solubility and reaction efficiency .
Q. What experimental approaches resolve discrepancies in reported biological activity data for this compound, such as inconsistent antimicrobial results?
- Answer :
- Solubility Calibration : Pre-dissolve the compound in DMSO (≤1% v/v) to ensure uniform distribution in aqueous assays .
- Degradation Monitoring : Use LC-MS to track stability under assay conditions (e.g., pH 7.4, 37°C) and adjust incubation times accordingly .
- Positive Controls : Compare activity against reference standards (e.g., ciprofloxacin for antimicrobial assays) to validate experimental conditions .
Q. What role does this compound play in drug delivery system design, particularly in prodrug formulations?
- Answer :
- Esterase Sensitivity : The ester bond is cleaved by esterases in vivo, releasing active benzoic acid derivatives, making it a candidate for pH-sensitive prodrugs .
- Lipid Compatibility : The octoxy chain enhances membrane permeability, which can be quantified using Caco-2 cell monolayers .
- In Vivo Validation : Use radiolabeled (e.g., ¹⁴C) analogs to track biodistribution and metabolic pathways in animal models .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the compound’s solubility in polar vs. non-polar solvents?
- Answer :
- Replicate Experiments : Test solubility in standardized solvent systems (e.g., USP classification) with controlled humidity and temperature .
- Computational Modeling : Use Hansen solubility parameters (HSPs) to predict solvent compatibility based on the compound’s polarity and hydrogen-bonding capacity .
- Documentation : Report detailed solvent preparation methods (e.g., degassing, filtration) to ensure reproducibility .
Methodological Recommendations
Q. What strategies mitigate oxidation of the hydroxy group during long-term storage or reaction conditions?
- Answer :
- Antioxidant Additives : Include 0.1% w/v ascorbic acid or nitrogen purging in storage solutions .
- Light Protection : Use amber vials to prevent UV-induced degradation .
- Lyophilization : Freeze-dry the compound for improved stability in solid-state formulations .
Table: Key Analytical Parameters
| Parameter | Method | Acceptance Criteria | Reference |
|---|---|---|---|
| Purity | HPLC (C18 column) | >95% (retention time ±0.2 min) | |
| Structural Confirmation | ¹H/¹³C NMR | Match to reference spectra | |
| Thermal Stability | TGA/DSC | Decomposition >150°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
